5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that belongs to the class of oxazolo[4,5-c]pyridines. This compound is characterized by the presence of a bromo-methoxybenzoyl group attached to the oxazolo[4,5-c]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the oxazolo[4,5-c]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be used in the development of novel materials with specific properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A precursor in the synthesis of the compound.
Oxazole Derivatives: Compounds with similar oxazole rings that exhibit various biological activities.
Pyridine Derivatives: Compounds with pyridine rings that are widely used in medicinal chemistry.
Uniqueness
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazolo[4,5-c]pyridines and is characterized by a bromo-methoxybenzoyl group attached to the oxazolo-pyridine core. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | (2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Molecular Formula | C₁₄H₁₃BrN₂O₃ |
Molecular Weight | 325.17 g/mol |
CAS Number | 2034487-46-0 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions using dehydrating agents like thionyl chloride or phosphorus oxychloride. This method can be optimized for higher yields and purity in industrial applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve inhibition or activation of these targets, leading to various biological effects. The exact pathways are context-dependent and require further investigation to elucidate the specific interactions involved .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with oxazole rings have demonstrated selective cytotoxicity against MCF-7 breast cancer cells .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar oxazole derivatives have displayed activity against certain bacterial pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : In vitro assays have shown that some oxazole derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines such as HCC827 and NCI-H358. For example:
- Antioxidative Activity : Research on related compounds indicates antioxidative properties that may contribute to their overall therapeutic potential. Compounds tested showed improved antioxidative activity compared to standard agents .
- Structure-Activity Relationship (SAR) : The presence of methoxy and bromo groups appears to enhance biological activity. Variations in these substituents significantly affect the potency and selectivity of the compounds against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Antitumor Activity (IC₅₀ μM) | Antimicrobial Activity |
---|---|---|
5-(2-bromo-5-methoxybenzoyl) derivative | 3.1 (MCF-7) | Moderate |
Benzimidazole derivative | 6.26 (HCC827) | Significant |
Other oxazole derivatives | Varies (1.2 - 20 μM) | Limited |
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-2-3-12(15)11(6-10)14(18)17-5-4-13-9(8-17)7-16-20-13/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFMVIZIIGPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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